molecular formula C7H8FNO B1304784 4-Fluoro-3-methoxyaniline CAS No. 64465-53-8

4-Fluoro-3-methoxyaniline

Cat. No. B1304784
CAS RN: 64465-53-8
M. Wt: 141.14 g/mol
InChI Key: XAACOEWSHBIFGJ-UHFFFAOYSA-N
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Description

4-Fluoro-3-methoxyaniline is a chemical compound with the molecular formula C7H8FNO . It is a white to gray to brown powder or crystal . It is also known by its IUPAC name 4-fluoro-3-methoxyphenylamine .


Molecular Structure Analysis

The molecular structure of 4-Fluoro-3-methoxyaniline consists of a benzene ring substituted with a fluoro group at the 4th position and a methoxy group at the 3rd position . The molecular weight is 141.15 g/mol .


Physical And Chemical Properties Analysis

4-Fluoro-3-methoxyaniline is a solid at 20 degrees Celsius . It has a density of 1.2±0.1 g/cm3 . The melting point ranges from 62.0 to 66.0 °C .

Scientific Research Applications

Synthesis and Chemical Reactions

  • 4-Fluoro-3-methoxyaniline is utilized in various chemical synthesis processes. A study by Ragan et al. (2003) illustrates its use in Ullmann methoxylation, a chemical reaction important in organic synthesis (Ragan et al., 2003).
  • Patrick, Rogers, and Gorrell (2002) investigated the preparation of 2-fluoro-3-alkoxy-1,3-butadienes, showcasing the versatility of fluoro-methoxy anilines in generating diverse chemical structures (Patrick, Rogers, & Gorrell, 2002).
  • In research by Shi, Wang, and Schlosser (1996), the use of 2-fluoro-3-methoxyacrylic acid and its derivatives for synthesizing various fluorine-containing compounds highlights the importance of fluoro-methoxy anilines in medicinal chemistry (Shi, Wang, & Schlosser, 1996).

Biological and Medicinal Applications

  • Alauddin and Conti (1998) reported the synthesis of [18F]FHBG, a compound used in PET imaging for viral infection and gene therapy, demonstrating the application of fluoro-methoxy anilines in diagnostic medicine (Alauddin & Conti, 1998).
  • In a study by Chandrakantha et al. (2010), 1,3,4-oxadiazole derivatives containing 2-fluoro-4-methoxy moiety were synthesized and showed significant antibacterial and antifungal activity, indicating the potential of these compounds in developing new antimicrobial agents (Chandrakantha et al., 2010).

Environmental and Industrial Applications

  • Chaturvedi and Katoch (2020) conducted research on the treatment of wastewater containing methoxyanilines, suggesting the potential environmental applications of these compounds in water treatment processes (Chaturvedi & Katoch, 2020).
  • Liou, Huang, and Yang (2006) developed novel aromatic polyamides with 4-methoxy-substituted triphenylamine, illustrating the use of methoxyanilines in creating materials with special optical properties (Liou, Huang, & Yang, 2006).

Safety And Hazards

4-Fluoro-3-methoxyaniline is harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye damage, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-fluoro-3-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAACOEWSHBIFGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379081
Record name 4-fluoro-3-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-methoxyaniline

CAS RN

64465-53-8
Record name 4-fluoro-3-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-FLUORO-3-METHOXYANILINE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3,4-Difluoroaniline (2.6 g) was added to a 28% methanol solution of sodium methoxide, and the mixture was heated for 2 days at about 60° C. and for 4 days at 110° C. After distilled water (50 ml) was added to the reaction mixture, it was extracted with chloroform (50 ml). A chloroform layer was washed with distilled water (20 ml) and then dried over anhydrous magnesium sulfate. The dry chloroform layer was concentrated under reduced pressure to obtain the title compound (2.8 g) as a dark brown oil.
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Synthesis routes and methods II

Procedure details

A suspension of 10 grams of 2-fluoro-5-nitroanisole and 100 ml. of dioxane is reduced catalytically under 40 p.s.i. of hydrogen and 1.0 gram of 5% Pd/C. After the uptake of hydrogen ceases, the catalyst is filtered, and the filtrate is concentrated in vacuo to yield 4-fluoro-3-methoxyaniline.
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Synthesis routes and methods III

Procedure details

A solution of 10.73g. (0.07 mole) of 3-methoxyphenylazide in 100 ml. of hexane was added to 20 ml. of concentrated hydrofluoric acid and the reaction mixture, contained in a bomb, was aged for 10 hours at room temperature with agitation. The reaction mixture was then cooled, vented, and poured from the bomb. The bomb was then rinsed with 50 ml. of water, followed by 20 ml. of dichloromethane. The reaction mixture poured from the bomb was blown down under nitrogen, and then combined with the bomb rinsings, and this mixture was cooled and brought to a pH of about 12 with KOH pellets. The mixture was extracted three times with 50 ml. of dichloromethane per extraction, and the combined extracts were dried over MgSO4 and concentrated to 7.31g. (53%) of a dark oil. An aliquot of this product was distilled under reduced pressure to obtain a pale yellow oil with a b.p. of 150°-152° C. at 50 mm. Hg. Structure of the final product as 3-methoxy-4-fluoroaniline was confirmed by mass spectroscopy.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
A Nilsen, GP Miley, IP Forquer… - Journal of medicinal …, 2014 - ACS Publications
… Condensation of commercially available 4-fluoro-3-methoxyaniline 8b and ethyl acetoacetate followed by thermal cyclization provided 2-methyl-4(1H)-quinolone 9b via Conrad–…
Number of citations: 118 pubs.acs.org
RM Cross, A Monastyrskyi, TS Mutka… - Journal of medicinal …, 2010 - ACS Publications
… 4-Fluoro-3-methoxyaniline was bought from Oakwood Products, Inc., while 4-bromo-3-methoxyaniline was bought from TCI America. The identity of all title compounds was verified via …
Number of citations: 137 pubs.acs.org
A Charalambous, M Koyioni, I Antoniades… - …, 2015 - pubs.rsc.org
A chemical genomic screen of an in-house library of small molecule heterocycles was carried out using Xenopus laevis embryos. This led to the identification of N-(4-chloro-5H-1,2,3-…
Number of citations: 19 pubs.rsc.org
RM Cross, JR Maignan, TS Mutka, L Luong, J Sargent… - 2011 - ACS Publications
… 4-Fluoro-3-methoxyaniline was bought from Oakwood Products, Inc., while 4-bromo-3-methoxyaniline was bought from TCI America. Anthranillic acids were purchased from Oakwood …
Number of citations: 80 pubs.acs.org
S Pou, RA Dodean, L Frueh, KM Liebman… - … process research & …, 2021 - ACS Publications
… Following the general procedure for the preparation of the Schiff base, a mixture of 4-fluoro-3-methoxyaniline 19c (42.5 g, 0.301 mol, 1 equiv) and 120.7 g of β-keto ester 18 containing …
Number of citations: 10 pubs.acs.org
A Numadate, Y Mita, Y Matsumoto, S Fujii… - Chemical and …, 2014 - jstage.jst.go.jp
… To a mixture of 4-fluoro-3-methoxyaniline (142 mg, 1.01 mmol), K 2 CO 3 (157 mg, 1.14 mmol) and TBAHS (19.2 mg, 0.0565 mmol) in DCM : H 2 O=2 : 1 was added 2-nitrobenzoyl …
Number of citations: 20 www.jstage.jst.go.jp
S Mesch, D Walter, A Laux-Biehlmann… - Journal of Medicinal …, 2023 - ACS Publications
… Following general procedure GP1.1, 1-(trifluoromethyl)-7-oxabicyclo[4.1.0]heptane (200 mg, 1.20 mmol, 1.0 equiv) and 4-fluoro-3-methoxyaniline (255 mg, 1.81 mmol 1.5 equiv) were …
Number of citations: 1 pubs.acs.org
Y Zhang, JA Clark, MC Connelly, F Zhu… - Journal of Medicinal …, 2012 - ACS Publications
… A solution of 4-fluoro-3-methoxyaniline (4.0 g, 28.3 mmol) and diethyl 2-(ethoxymethylene) malonate (6.4 g, 29.7 mmol) in ethanol (15 mL) was stirred at 120 C for 2 h. The reaction …
Number of citations: 86 pubs.acs.org
RA Dodean, P Kancharla, Y Li… - Journal of medicinal …, 2019 - ACS Publications
… Acridones 70–86, 92, and 93 were synthesized from the triflate 17 and 3,4-dichloroaniline (64)/3,4-difluoroaniline (87)/4-fluoro-3-methoxyaniline (88), via the same chemistry as …
Number of citations: 16 pubs.acs.org
RM Cross - 2011 - search.proquest.com
The goal of our research endeavor was to successfully employ modern lead discovery and optimization strategies towards the development and identification of compounds possessing …
Number of citations: 4 search.proquest.com

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